Oxíimperatorina

Descripción general

Descripción

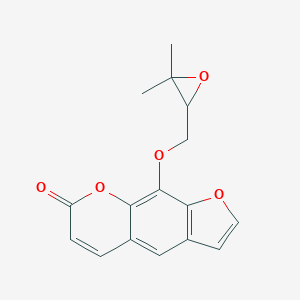

It is characterized by its molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . This compound is known for its various biological activities and has been the subject of extensive scientific research.

Aplicaciones Científicas De Investigación

Oxyimperatorin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.

Biology: Studied for its effects on various biological pathways and its potential as a bioactive compound.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.

Mecanismo De Acción

Target of Action

The primary target of Oxyimperatorin is the NF-κB p65 signaling pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mode of Action

Oxyimperatorin interacts with its target by suppressing the NF-κB p65 signaling pathway . Specifically, it inhibits the phosphorylation and nuclear translocation of NF-κB p65 .

Biochemical Pathways

The suppression of the NF-κB p65 signaling pathway by Oxyimperatorin affects several downstream biochemical pathways. It significantly attenuates the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines . Additionally, it reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .

Pharmacokinetics

It is known that oxyimperatorin is soluble in dmso .

Result of Action

The result of Oxyimperatorin’s action is the suppression of neuroinflammation both in vitro and in vivo . By inhibiting the NF-κB p65 signaling pathway, it suppresses microglia activation and attenuates the production of pro-inflammatory mediators and cytokines . This leads to a reduction in neuronal damage, which is a key pathological feature in many neurological diseases .

Action Environment

The action of Oxyimperatorin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce microglial activation, which Oxyimperatorin can suppress . .

Análisis Bioquímico

Cellular Effects

Oxyimperatorin has been found to attenuate LPS-induced microglial activation both in vitro and in vivo . It suppresses the production of free radicals and pro-inflammatory cytokines in BV-2 microglia without causing cytotoxicity . It also reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .

Molecular Mechanism

The molecular mechanism of Oxyimperatorin involves the inhibition of NF-κB p65 signaling . This suppression of NF-κB p65 signaling leads to a reduction in the production of pro-inflammatory mediators and cytokines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxyimperatorin can be synthesized through the reaction of imperatorin with an oxidizing agent. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid, to oxidize imperatorin to oxyimperatorin . The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of oxyimperatorin often involves extraction from natural sources, particularly from the roots of Angelica dahurica. The extraction process includes solvent extraction, followed by purification using chromatographic techniques . This method ensures the isolation of oxyimperatorin in high purity for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Oxyimperatorin undergoes several types of chemical reactions, including:

Oxidation: Oxyimperatorin can be further oxidized to form various derivatives.

Reduction: It can be reduced to yield dihydroxyimperatorin.

Substitution: Oxyimperatorin can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Various oxidized derivatives of oxyimperatorin.

Reduction: Dihydroxyimperatorin.

Substitution: Substituted oxyimperatorin derivatives with different functional groups.

Comparación Con Compuestos Similares

Imperatorin: A precursor to oxyimperatorin, known for its anti-inflammatory and anti-cancer properties.

Isoimperatorin: Another coumarin derivative with similar biological activities.

Oxypeucedanin: Shares structural similarities and exhibits comparable biological effects.

Uniqueness of Oxyimperatorin: Oxyimperatorin is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Oxyimperatorin, a furanocoumarin compound primarily found in plants such as Angelica dahurica, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of oxyimperatorin, supported by relevant research findings and data.

- Chemical Formula : C₁₆H₁₄O₅

- Molecular Weight : 286.28 g/mol

1. Antioxidant Activity

Oxyimperatorin exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro studies have shown that oxyimperatorin can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

Research indicates that oxyimperatorin can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), suggesting its potential as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Properties

Oxyimperatorin's neuroprotective effects have been highlighted in studies focusing on neurodegenerative diseases. It has demonstrated the ability to enhance memory acquisition and consolidation in animal models, potentially through modulation of neurotransmitter systems, including GABAergic and cholinergic pathways .

4. Anticancer Activity

Recent investigations into the anticancer properties of oxyimperatorin reveal its ability to induce apoptosis in various cancer cell lines. The compound appears to activate intrinsic apoptotic pathways and inhibit cell proliferation by affecting cell cycle regulation .

The mechanisms underlying the biological activities of oxyimperatorin can be summarized as follows:

- Inhibition of Enzymes : Oxyimperatorin acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may contribute to its cognitive-enhancing effects .

- Regulation of Ion Channels : The compound influences ion channel activity, particularly enhancing GABA-induced chloride ion currents, which is essential for its neuroprotective effects .

- Modulation of Signaling Pathways : Oxyimperatorin impacts various signaling pathways involved in inflammation and apoptosis, including NF-kB and MAPK pathways .

Data Summary

Case Studies

-

Neuroprotection in Scopolamine-Induced Amnesia :

In a controlled study, oxyimperatorin was administered to mice subjected to scopolamine-induced memory impairment. The results indicated a significant improvement in memory retention and learning processes at doses of 5 mg/kg and 10 mg/kg, highlighting its potential use in treating cognitive disorders . -

Anticancer Efficacy Against Gastric Cancer Cells :

A study demonstrated that oxyimperatorin effectively inhibited the growth of gastric cancer cells by inducing apoptosis through ROS generation and cell cycle arrest at the G2/M phase. This finding supports the potential application of oxyimperatorin in cancer therapy .

Propiedades

IUPAC Name |

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957146 | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35740-18-2 | |

| Record name | Oxyimperatorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for oxyimperatorin's anti-inflammatory effects?

A1: Research indicates that oxyimperatorin attenuates LPS-induced microglial activation, a key process in inflammatory responses, by suppressing the NF-κB p65 signaling pathway []. This suggests that oxyimperatorin's anti-inflammatory effects are mediated, at least in part, through modulation of this specific signaling pathway.

Q2: Can you elaborate on the extraction of oxyimperatorin from its natural source?

A2: Oxyimperatorin is primarily extracted from Angelica dahurica, a plant known for its medicinal properties. Studies have explored the use of supercritical CO₂ extraction as an efficient method for obtaining oxyimperatorin from this plant [, ]. Factors like extraction pressure, temperature, time, and separation pressure significantly influence the yield of oxyimperatorin and other coumarins [, ].

Q3: What analytical techniques are commonly employed for the identification and quantification of oxyimperatorin?

A3: High-performance liquid chromatography (HPLC) serves as a primary method for determining the content of oxyimperatorin in plant extracts []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze and quantify oxyimperatorin alongside other coumarin constituents [, ]. These techniques facilitate the identification and measurement of oxyimperatorin in complex mixtures.

Q4: Have there been any attempts to model and predict the extraction yield of oxyimperatorin?

A4: Yes, researchers have explored using artificial neural networks, specifically back-propagation neural networks (BP-NN), to predict the extraction of coumarins, including oxyimperatorin, from Angelica dahurica using supercritical CO₂ []. These models incorporate parameters like extraction pressure, temperature, time, separation pressure, and particle size to forecast extraction outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.